molecular formula C12H8ClI3 B12584895 Iodonium, bis(4-iodophenyl)-, chloride CAS No. 647843-88-7

Iodonium, bis(4-iodophenyl)-, chloride

Cat. No.: B12584895
CAS No.: 647843-88-7
M. Wt: 568.36 g/mol
InChI Key: XJTFARGGTBQUJP-UHFFFAOYSA-M
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Description

Iodonium, bis(4-iodophenyl)-, chloride is a chemical compound with the molecular formula C₁₂H₈ClI₃ It is known for its unique structure, which includes two iodophenyl groups attached to an iodonium ion, paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis(4-iodophenyl)-, chloride typically involves the reaction of iodobenzene with iodine and a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a chloride source. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis(4-iodophenyl)-, chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various iodinated products.

    Reduction: Reduction reactions can lead to the formation of iodobenzene and other reduced species.

    Substitution: The iodonium ion can participate in substitution reactions, where the iodophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like peracetic acid, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield iodinated aromatic compounds, while reduction reactions produce iodobenzene. Substitution reactions can result in a variety of functionalized aromatic compounds.

Scientific Research Applications

Iodonium, bis(4-iodophenyl)-, chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound is employed in the study of biological systems, where it can act as a labeling agent for proteins and other biomolecules.

    Medicine: Research into potential therapeutic applications includes its use in radiolabeling for diagnostic imaging.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of iodonium, bis(4-iodophenyl)-, chloride involves the reactivity of the iodonium ion. The iodonium ion is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, where it can facilitate the formation of new bonds or the modification of existing structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to iodonium, bis(4-iodophenyl)-, chloride include other diaryliodonium salts, such as iodonium, bis(4-methoxyphenyl)-, chloride and iodonium, bis(4-nitrophenyl)-, chloride. These compounds share the iodonium ion core but differ in the substituents on the aromatic rings.

Uniqueness

What sets this compound apart is its specific reactivity and the presence of iodine atoms, which can impart unique properties such as increased density and specific reactivity in organic synthesis. Its applications in radiolabeling and diagnostic imaging also highlight its distinctiveness compared to other diaryliodonium salts.

Properties

CAS No.

647843-88-7

Molecular Formula

C12H8ClI3

Molecular Weight

568.36 g/mol

IUPAC Name

bis(4-iodophenyl)iodanium;chloride

InChI

InChI=1S/C12H8I3.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI Key

XJTFARGGTBQUJP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.[Cl-]

Origin of Product

United States

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